(4-t-Butoxy-2,6-dimethylphenyl)Zinc bromide
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Overview
Description
(4-tert-butoxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-2,6-dimethylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification processes to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butoxy-2,6-dimethylphenyl)zinc bromide primarily undergoes:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: Reactions are typically conducted under inert atmospheres at moderate temperatures (50-100°C).
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide is used to synthesize complex organic molecules through cross-coupling reactions. It is a key reagent in the formation of carbon-carbon bonds, which is fundamental in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide can have significant biological activities. These compounds are often explored for their potential as pharmaceuticals or bioactive molecules.
Industry
In the industrial sector, this reagent is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in producing high-value chemicals makes it an essential tool in industrial organic synthesis.
Mechanism of Action
The mechanism by which (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in cross-coupling reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- (4-Methoxyphenyl)zinc bromide
- (4-Methylphenyl)zinc bromide
Uniqueness
Compared to similar compounds, (4-tert-butoxy-2,6-dimethylphenyl)zinc bromide offers unique steric and electronic properties due to the presence of the tert-butoxy and dimethyl groups. These substituents can influence the reactivity and selectivity of the reagent in various synthetic applications, making it a valuable tool for chemists seeking specific reaction outcomes.
Properties
Molecular Formula |
C12H17BrOZn |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]benzene-2-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-9-6-10(2)8-11(7-9)13-12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
BHTOPUYIXPHUEW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OC(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
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